2-(四乙酰葡萄糖苷)甘油

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

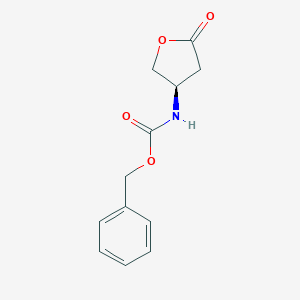

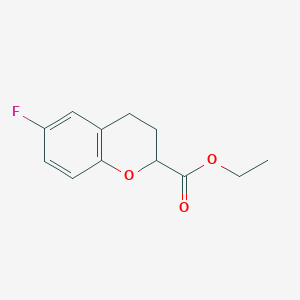

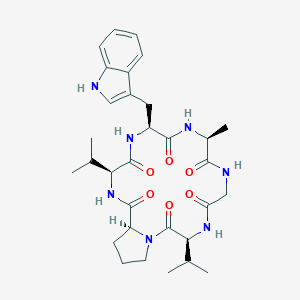

2-(Tetraacetylglucosido)glycerol, commonly known as TAG, is a glycolipid that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a straightforward process and has been found to have various biochemical and physiological effects.

科学研究应用

生物医学应用

像2-(四乙酰葡萄糖苷)甘油这样的糖基化合物因其多样的药理特性和生物活性而在医药行业引起了广泛关注 . 它们主要通过直接从植物中提取、化学合成和酶促合成获得 .

化妆品行业

这些化合物具有稳定的应用特性,使其适合在化妆品行业使用 . 它们可以用于各种护肤和美容产品。

食品工业

糖基化合物也存在于食品工业中 . 它们可以用作食品添加剂或用于生产某些类型的食品。

酶促合成

酶促合成是一种用来生产糖基化合物的合成方法 . 该过程使用酶作为催化剂将底物转化为产物 . 它是提高底物转化率的关键研究领域 .

生物技术应用

甘油是2-(四乙酰葡萄糖苷)甘油的组成部分,在生物技术中具有多种应用 . 它可以用于生产生物柴油和其他生物燃料 .

极端环境耐受物质的生产

未来方向

While specific future directions for 2-(Tetraacetylglucosido)glycerol are not available, glycerol, a related compound, has over 1500 known end uses, including applications in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs . This suggests potential for diverse applications of 2-(Tetraacetylglucosido)glycerol in the future.

作用机制

Target of Action

2-(Tetraacetylglucosido)glycerol is a protected β-glucosylglycerol It’s known that glycerol, a component of this compound, plays a key role in lipid metabolism .

Mode of Action

Glycerol, a component of this compound, can be converted to a glycolytic substrate for subsequent metabolism .

Biochemical Pathways

Glycerol, a component of this compound, is involved in various biochemical pathways, including the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines .

Pharmacokinetics

It’s known that serum glycerol concentrations can increase during increased lipolysis associated with prolonged exercise or caloric restriction .

Result of Action

It’s known that glycerol serves as a store of fatty acids for energy, which can be released rapidly on demand, and as a reserve of fatty acids for structural purposes or as precursors for eicosanoids .

Action Environment

It’s known that the relative abundance of glycerol-based compounds can vary with the distance from the sea, suggesting that marine waters have a major influence on the microbial communities inhabiting wetland sediment .

生化分析

Biochemical Properties

It is known that glycerol can be metabolized by various enzymes, including glycerol kinase and glycerol-3-phosphate dehydrogenase . These enzymes convert glycerol into glycerol 3-phosphate, which can then be oxidized to dihydroxyacetone phosphate . It’s plausible that 2-(Tetraacetylglucosido)glycerol may interact with similar enzymes and biomolecules, but specific interactions have not been reported.

Cellular Effects

Glycerol, a component of this compound, can influence cell function by serving as a source of energy or as a precursor for other biomolecules . The specific effects of 2-(Tetraacetylglucosido)glycerol on cell signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

As a derivative of glycerol, it may participate in similar biochemical reactions, such as being converted into glycerol 3-phosphate by glycerol kinase

Metabolic Pathways

The metabolic pathways involving 2-(Tetraacetylglucosido)glycerol are not well-characterized. Glycerol, a component of this compound, is involved in several metabolic pathways, including glycolysis and gluconeogenesis

属性

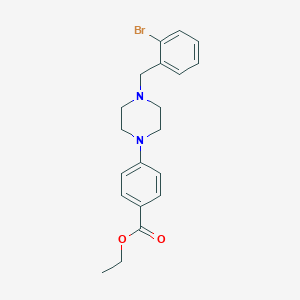

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUDSNITUMJJW-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433618 |

Source

|

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157024-67-4 |

Source

|

| Record name | 2-(Tetraacetylglucosido)glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)